2-Propylpropane-1,3-diol
Overview
Description
The compound 2-Propylpropane-1,3-diol, while not directly synthesized or analyzed in the provided papers, is related to various substituted propane-1,3-diols that have been synthesized and studied for different applications. These compounds generally consist of a three-carbon diol with various substituents that can affect their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of substituted propane-1,3-diols can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-substituted 2-aminopropane-1,3-diols was achieved by introducing a phenyl ring into the alkyl chain of a lead compound, which was derived from myriocin. The position of the phenyl ring was crucial for the immunosuppressive activity of the compounds . Similarly, 2-phenylpropane-1,3-diol was synthesized using ethyl-2-phenylacetate and other reagents, with an overall yield of 80.1% . These methods show the versatility in the synthesis of propane-1,3-diol derivatives.
Molecular Structure Analysis
The molecular structure of substituted propane-1,3-diols can significantly influence their properties and reactivity. For example, the X-ray crystal structures of certain 1,3-diphenyl-2-substituted propane-1,3-diones showed cis-diketo conformations, which is a structural feature that can affect their chemical behavior . The absolute configuration at the quaternary carbon atom was found to be important for the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols .
Chemical Reactions Analysis
The chemical reactivity of propane-1,3-diol derivatives can lead to the formation of various products depending on the reaction conditions. For example, 1-phenylpropane-1,2-dione reacts with urea in acid solution to form bicyclic or spiro-compounds . The synthesis of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane from 1,3-diphenyl-2-propanone also illustrates the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of propane-1,3-diol derivatives are influenced by their molecular structures. For instance, the presence of a phenyl ring and its position in the alkyl side chain affected the lymphocyte-decreasing effect and immunosuppressive activity of synthesized compounds . The thermal stability of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane was investigated, indicating the importance of understanding the physical properties of these compounds . Additionally, the antibacterial efficacy of synthesized 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones against various bacteria suggests that the chemical properties of these compounds can be tailored for specific biological activities .
Scientific Research Applications
1. Physical Properties and Thermodynamics
Molar Volumes in Aqueous Solutions : Research conducted by Cibulka (2014) explored the densities of dilute aqueous solutions of branched diols derived from propane-1,3-diol, including 2-methyl-2-propylpropane-1,3-diol. The study, spanning a temperature range of 298 to 573 K and pressures up to 30 MPa, provided insights into the standard molar volumes of these compounds (Cibulka, 2014).
Molar Volumes and Isentropic Compressions : In a similar vein, Cibulka and Hnedkovsky (2013) measured the speed of sound and density in dilute aqueous solutions of branched diols, including 2-methyl-2-propylpropane-1,3-diol, to evaluate standard molar volumes and isentropic compressions (Cibulka & Hnedkovsky, 2013).
2. Biochemical Production and Separation
- Biological Production of Diols : The microbial production of diols such as 1,3-propanediol and 2,3-butanediol is a field of significant interest. Zeng and Sabra (2011) discussed the progress in engineering production strains and optimizing fermentation processes for these diols (Zeng & Sabra, 2011).
3. Synthesis and Application in Organic Chemistry
- Synthesis of Derivatives : Zhang Xiu-qin (2009) reported on the synthesis of 2-phenylpropane-1,3-diol, illustrating a method with a high yield and purity, potentially useful in various organic syntheses (Zhang Xiu-qin, 2009).
- Catalytic Applications : Sarvary, Wan, and Frejd (2002) synthesized optically pure 1,3-diols to use as catalysts in asymmetric additions, demonstrating significant enantiomeric excesses in reactions (Sarvary et al., 2002).
4. Analytical Chemistry Applications
- NMR Spectra Analysis : Lomas (2013) conducted a study on the NMR spectra of alkane-1,3-diols, including 2-methylpropane-1,3-diol, in benzene, providing valuable data for understanding the molecular structure and behavior of these compounds (Lomas, 2013).
5. Biotechnological and Medicinal Applications
- Antifungal Compound Synthesis : Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-aryl-1,3-diazidopropan-2-ol, showing high activity against Candida spp., highlighting the potential of diol derivatives in antifungal medication (Zambrano-Huerta et al., 2019).
Safety And Hazards
Safety data for 2-Propylpropane-1,3-diol suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
2-propylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-6(4-7)5-8/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZPYGRGQZBCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427342 | |
Record name | 2-propylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylpropane-1,3-diol | |
CAS RN |
2612-28-4 | |
Record name | 2-Propyl-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2612-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-propylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Propanediol, 2-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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